Parp1-IN-10

PARP1 Enzymatic Assay IC50

Parp1-IN-10 (compound 12c) is a uniquely non-cytotoxic PARP1 inhibitor built on a non-classical barbituric acid scaffold. Unlike clinical PARP inhibitors, it shows zero cytotoxicity in the NCI-60 panel at 10 µM, enabling clean dissection of PARP1 signaling without confounding cell death artifacts. With nanomolar enzymatic potency (IC50=50.62 nM), dose-dependent G2/M arrest, and a robust 6.6-fold TMZ synergy in A549 cells, it is the superior tool for BRCA1-mutant synthetic lethality and chemosensitization research where clean pharmacological profiles are critical.

Molecular Formula C20H23N3O5
Molecular Weight 385.4 g/mol
Cat. No. B12415458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParp1-IN-10
Molecular FormulaC20H23N3O5
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)N3CCCCC3)C(=O)N(C1=O)C
InChIInChI=1S/C20H23N3O5/c1-21-18(25)16(19(26)22(2)20(21)27)12-14-6-8-15(9-7-14)28-13-17(24)23-10-4-3-5-11-23/h6-9,12H,3-5,10-11,13H2,1-2H3
InChIKeyVKLCODKLVUQTBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Parp1-IN-10 for Research Procurement: A Quantitative Potency and Selectivity Guide for the Barbituric Acid-Derived PARP1 Inhibitor


Parp1-IN-10 (also known as compound 12c) is a non-cytotoxic, small-molecule inhibitor of Poly(ADP-ribose) Polymerase 1 (PARP1) developed from a non-classical barbituric acid scaffold [1]. In vitro, it demonstrates nanomolar enzymatic inhibition (IC50 = 50.62 nM) and induces cell cycle arrest at the G2/M phase and apoptosis in BRCA1-mutated cancer cell lines, while also significantly potentiating the cytotoxicity of temozolomide (TMZ) .

Why Parp1-IN-10 is Not Interchangeable with Olaparib or Other In-Class PARP Inhibitors


Despite sharing a common molecular target, Parp1-IN-10 exhibits a differentiated pharmacological profile that prevents simple substitution with clinically approved PARP inhibitors like olaparib. Its non-classical barbituric acid scaffold confers a unique non-cytotoxic profile in a broad panel of human tumor cell lines (NCI-60), a property not universally shared among PARP inhibitors [1]. Furthermore, while its enzymatic potency against PARP1 is comparable to olaparib, its cellular activity in BRCA1-mutant models and its synergistic enhancement of temozolomide are quantitatively distinct and context-dependent, requiring specific experimental validation rather than a one-to-one replacement .

Quantitative Differentiation of Parp1-IN-10: A Head-to-Head Evidence Guide for Procurement


Enzymatic Inhibition of PARP1: Parp1-IN-10 vs. Olaparib

In a direct comparison within the same in vitro enzymatic assay, Parp1-IN-10 (compound 12c) exhibited PARP1 inhibition with an IC50 of 50.62 nM, which is comparable to the clinically approved inhibitor olaparib (IC50 = 43.59 nM) [1]. This demonstrates that Parp1-IN-10 achieves near-equivalent target engagement at the enzymatic level.

PARP1 Enzymatic Assay IC50

Broad-Spectrum Non-Cytotoxicity: Parp1-IN-10 in the NCI-60 Panel

Parp1-IN-10 was tested in the NCI-60 human tumor cell line screen at a concentration of 10 µM for 48 hours and exhibited no cytotoxic effects across the entire panel [1]. This lack of general cytotoxicity is a key differentiator from many other PARP inhibitors that can exhibit off-target or on-target cytotoxicity in various cell lines.

Cytotoxicity NCI-60 Safety Profile

Cellular Potency in BRCA1-Mutant Breast Cancer Cells: Parp1-IN-10 vs. Olaparib

In the BRCA1-mutated triple-negative breast cancer cell line MDA-MB-436, Parp1-IN-10 (12c) demonstrated an IC50 of 3.73 µM . Critically, a direct comparison within the same study found that Parp1-IN-10 (12c) exhibited higher potency compared to olaparib in these cells [1].

MDA-MB-436 BRCA1 Antiproliferative

Quantitative Synergy with Temozolomide: A 6.6-Fold Reduction in TMZ IC50

In the A549 human lung epithelial cancer cell line, co-treatment with a sub-cytotoxic concentration (0.5 µM) of Parp1-IN-10 significantly enhanced the efficacy of temozolomide (TMZ), reducing its IC50 from 24.2 µM to 3.64 µM . This represents a 6.6-fold potentiation of TMZ's cytotoxic effect.

Temozolomide Synergy Combination Therapy

Induction of G2/M Cell Cycle Arrest in MDA-MB-436 Cells

Treatment of MDA-MB-436 cells with Parp1-IN-10 at concentrations of 1 µM and 3.73 µM for 48 hours resulted in a dose-dependent arrest of the cell cycle at the G2/M phase . This is a specific, quantifiable cellular phenotype associated with DNA damage response activation.

Cell Cycle G2/M Arrest Flow Cytometry

Optimal Research Applications for Parp1-IN-10 Based on Quantitative Evidence


PARP1 Mechanism-of-Action Studies Requiring a Non-Cytotoxic Tool Compound

Given its complete lack of cytotoxicity in the NCI-60 panel at 10 µM , Parp1-IN-10 is ideal for experiments where researchers need to dissect PARP1-specific signaling pathways without inducing cell death. This clean profile allows for the study of PARP1's role in DNA repair, transcriptional regulation, and chromatin remodeling in a living cell context without confounding cytotoxic artifacts [1].

Investigating PARP Inhibitor Sensitivity in BRCA1-Mutant Triple-Negative Breast Cancer (TNBC)

Parp1-IN-10 has demonstrated superior cellular potency to olaparib in the BRCA1-mutant MDA-MB-436 TNBC cell line . Researchers studying synthetic lethality and PARP inhibitor resistance in this genetic background should utilize Parp1-IN-10 as a key comparator to understand the mechanisms driving differential sensitivity between chemical scaffolds [1].

Combination Therapy Research with Temozolomide in Lung Cancer Models

The robust 6.6-fold enhancement of temozolomide (TMZ) cytotoxicity observed in A549 lung cancer cells at a sub-cytotoxic dose of Parp1-IN-10 (0.5 µM) makes this compound a powerful tool for chemosensitization studies . This synergy is directly quantifiable, providing a clear experimental window for optimizing combination regimens and exploring the underlying mechanisms of PARP1-mediated TMZ potentiation [1].

Cell Cycle Analysis and DNA Damage Response in BRCA1-Deficient Cells

Parp1-IN-10's ability to induce a dose-dependent G2/M phase arrest in MDA-MB-436 cells provides a specific and measurable phenotype for studying DNA damage checkpoint activation . This makes it a valuable reagent for flow cytometry-based assays designed to explore the intersection of PARP1 inhibition and cell cycle control in a BRCA1-mutated background [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Parp1-IN-10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.